molecular formula C17H16FN3O B2724039 1-(1-ethyl-1H-indol-3-yl)-3-(3-fluorophenyl)urea CAS No. 899947-43-4

1-(1-ethyl-1H-indol-3-yl)-3-(3-fluorophenyl)urea

Cat. No. B2724039
CAS RN: 899947-43-4
M. Wt: 297.333
InChI Key: MVTXLAJSNOCLNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-ethyl-1H-indol-3-yl)-3-(3-fluorophenyl)urea is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as EFU or JNJ-7706621 and is a selective inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is a protein that plays a crucial role in regulating the cell cycle and is therefore an important target for cancer research. In

Scientific Research Applications

Crystal Structure Analysis

Research has highlighted the importance of structural analysis in understanding the biological activity of compounds. For instance, the crystal structure of a similar compound shows that the planar indole component is twisted at an angle with respect to the rest of the molecule, indicating the potential for biological activity due to its structural configuration (S. M. Saharin et al., 2008).

Antitumor Activities

Compounds structurally related to "1-(1-ethyl-1H-indol-3-yl)-3-(3-fluorophenyl)urea" have been synthesized and characterized, showing potential antitumor activities. The antitumor activity was analyzed by MTT assay, suggesting the relevance of these compounds in cancer research and therapy (Ch Hu et al., 2018).

Chemical Synthesis Methods

Innovative synthesis methods have been developed to create ureas and related compounds efficiently. For example, a study demonstrates a single-pot, racemization-free synthesis of hydroxamic acids and ureas from carboxylic acids, highlighting a cost-effective and environmentally friendly approach (Kishore Thalluri et al., 2014).

Pharmacology

Research into the pharmacological applications of related compounds includes the exploration of their potential as serotonin 5-HT2 antagonists, providing insights into their use in treating neurological and psychiatric disorders (J. Perregaard et al., 1992).

Material Science

In material science, urea-doped compounds have been investigated for their application in polymer solar cells, demonstrating the role of urea in enhancing the efficiency of these renewable energy devices (Zongtao Wang et al., 2018).

properties

IUPAC Name

1-(1-ethylindol-3-yl)-3-(3-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O/c1-2-21-11-15(14-8-3-4-9-16(14)21)20-17(22)19-13-7-5-6-12(18)10-13/h3-11H,2H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVTXLAJSNOCLNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-ethyl-1H-indol-3-yl)-3-(3-fluorophenyl)urea

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